Cas no 942004-09-3 (5-(4-chlorophenyl)methyl-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-1,3thiazolo4,5-dpyridazin-4-one)

5-(4-chlorophenyl)methyl-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-1,3thiazolo4,5-dpyridazin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 5-(4-chlorophenyl)methyl-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-1,3thiazolo4,5-dpyridazin-4-one
- Thiazolo[4,5-d]pyridazin-4(5H)-one, 5-[(4-chlorophenyl)methyl]-7-(3,4-dimethoxyphenyl)-2-methyl-
-
- Inchi: 1S/C21H18ClN3O3S/c1-12-23-19-20(29-12)18(14-6-9-16(27-2)17(10-14)28-3)24-25(21(19)26)11-13-4-7-15(22)8-5-13/h4-10H,11H2,1-3H3
- InChI Key: KDVHUIUQXAOEPX-UHFFFAOYSA-N
- SMILES: C1(=O)N(CC2=CC=C(Cl)C=C2)N=C(C2=CC=C(OC)C(OC)=C2)C2SC(C)=NC1=2
Experimental Properties
- Density: 1.38±0.1 g/cm3(Predicted)
- Boiling Point: 599.9±60.0 °C(Predicted)
- pka: -0.60±0.20(Predicted)
5-(4-chlorophenyl)methyl-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-1,3thiazolo4,5-dpyridazin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2347-0648-4mg |
5-[(4-chlorophenyl)methyl]-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one |
942004-09-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2347-0648-2μmol |
5-[(4-chlorophenyl)methyl]-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one |
942004-09-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2347-0648-50mg |
5-[(4-chlorophenyl)methyl]-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one |
942004-09-3 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2347-0648-40mg |
5-[(4-chlorophenyl)methyl]-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one |
942004-09-3 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2347-0648-30mg |
5-[(4-chlorophenyl)methyl]-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one |
942004-09-3 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2347-0648-2mg |
5-[(4-chlorophenyl)methyl]-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one |
942004-09-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2347-0648-100mg |
5-[(4-chlorophenyl)methyl]-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one |
942004-09-3 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2347-0648-5μmol |
5-[(4-chlorophenyl)methyl]-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one |
942004-09-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2347-0648-10mg |
5-[(4-chlorophenyl)methyl]-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one |
942004-09-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2347-0648-75mg |
5-[(4-chlorophenyl)methyl]-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one |
942004-09-3 | 90%+ | 75mg |
$208.0 | 2023-05-16 |
5-(4-chlorophenyl)methyl-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-1,3thiazolo4,5-dpyridazin-4-one Related Literature
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
Additional information on 5-(4-chlorophenyl)methyl-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-1,3thiazolo4,5-dpyridazin-4-one
Introduction to 5-(4-chlorophenyl)methyl-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-1,3thiazolo[4,5-d]pyridazin-4-one and Its Significance in Modern Chemical Biology
5-(4-chlorophenyl)methyl-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-1,3thiazolo[4,5-d]pyridazin-4-one, identified by its CAS number 942004-09-3, represents a structurally complex and pharmacologically intriguing compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic molecule belongs to the thiazolo[4,5-d]pyridazine class, a scaffold known for its diverse biological activities and potential therapeutic applications. The compound’s unique structural features, including the presence of a chlorophenyl moiety and dimethoxyphenyl substituents, contribute to its distinct chemical properties and biological interactions.
The synthesis and characterization of this compound have been the subject of extensive studies aimed at understanding its mechanisms of action and exploring its potential as a lead molecule in drug discovery. The thiazolo[4,5-d]pyridazine core is particularly noteworthy due to its ability to modulate various biological pathways, making it a valuable candidate for further investigation. Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of such compounds with promising pharmacological profiles.
In the context of contemporary research, 5-(4-chlorophenyl)methyl-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-1,3thiazolo[4,5-d]pyridazin-4-one has been studied for its potential role in addressing critical challenges in human health. The chlorophenyl group is known to enhance binding affinity to biological targets, while the dimethoxyphenyl substituent introduces metabolic stability and selectivity. These features make the compound an attractive candidate for developing novel therapeutic agents targeting diseases such as cancer, inflammation, and neurodegenerative disorders.
One of the most compelling aspects of this molecule is its ability to interact with key enzymes and receptors involved in disease pathogenesis. For instance, preliminary studies have suggested that it may inhibit the activity of enzymes such as kinases and phosphodiesterases, which are often dysregulated in various pathological conditions. The thiazolo[4,5-d]pyridazine core has also been shown to exhibit antioxidant properties, potentially mitigating oxidative stress—a common underlying factor in many diseases.
The integration of modern synthetic methodologies has enabled researchers to optimize the structure of this compound for improved efficacy and reduced toxicity. Techniques such as combinatorial chemistry and structure-based drug design have been employed to generate derivatives with enhanced pharmacokinetic profiles. These efforts have led to the identification of several analogs with promising preclinical results, underscoring the therapeutic potential of this chemical scaffold.
Furthermore, the compound’s interaction with biological systems has been explored through advanced spectroscopic techniques and molecular modeling studies. These approaches have provided insights into its binding mode and mechanism of action at the molecular level. For example, X-ray crystallography has revealed how the chlorophenyl and dimethoxyphenyl groups interact with specific residues in target proteins, facilitating the design of more potent inhibitors.
The pharmaceutical industry has taken note of these findings, leading to increased investment in thiazolo[4,5-d]pyridazine-based compounds. Several companies are now engaged in developing clinical candidates derived from this scaffold for treating a range of diseases. The versatility of this molecule lies in its ability to be modified at multiple positions while retaining its core pharmacological activity. This flexibility allows chemists to fine-tune its properties for specific therapeutic applications.
Recent publications have highlighted the success of using 5-(4-chlorophenyl)methyl-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-1,3thiazolo[4,5-d]pyridazin-4-one as a starting point for developing novel drug candidates. One notable study demonstrated its efficacy in preclinical models of cancer by inhibiting key signaling pathways involved in tumor growth and metastasis. Another study explored its potential as an anti-inflammatory agent by targeting cyclooxygenase (COX) enzymes. These findings have laid the groundwork for further clinical investigations.
The future direction of research on this compound is likely to focus on improving its bioavailability and reducing potential side effects. Advances in drug delivery systems may also enhance its therapeutic efficacy by ensuring targeted release at disease sites. Additionally, exploring its use in combination therapies could provide synergistic benefits by addressing multiple aspects of a disease simultaneously.
In conclusion,5-(4-chlorophenyl)methyl-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-1,3thiazolo[45d]pyridazin_4_one (CAS no 94200_409_3) represents a significant advancement in chemical biology and pharmaceutical research。 Its unique structural features, coupled with promising preclinical results, make it a compelling candidate for further development。 As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in addressing some of the most pressing challenges in human health。
942004-09-3 (5-(4-chlorophenyl)methyl-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-1,3thiazolo4,5-dpyridazin-4-one) Related Products
- 1803598-13-1(methyl 2,2-difluoro-3-formylcyclopropane-1-carboxylate)
- 2228336-72-7(3-(3-methoxypyridin-2-yl)methylpyrrolidin-3-ol)
- 393524-70-4((2S,4R)-4-Allylpyrrolidine-2-carboxylic acid)
- 1298-53-9(Cerium, tris(h5-2,4-cyclopentadien-1-yl)-)
- 1798624-70-0(2-methoxy-N-[(2-thiophen-3-ylphenyl)methyl]pyridine-3-carboxamide)
- 865664-08-0(1,2-Difluoro-3-(methoxymethyl)benzene)
- 2166664-04-4(5-oxa-8,12-diazadispiro2.2.5^{6}.2^{3}tridecane)
- 2171964-51-3({1-(2-cyclobutylethyl)-5-(oxolan-3-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 69316-09-2(3,5-Dichlorobenzoylacetonitrile)
- 1932394-12-1(rac-(1R,2S)-2-(difluoromethyl)cyclopropane-1-carboxylic acid)




